Polydatin (IUPAC name: 5,4'-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl-phenylmethanone), also known as piceid, is a natural stilbenoid glucoside. It is the 3-O-β-D-glucoside of resveratrol, a well-known polyphenol. [] Polydatin is primarily found in the root and rhizome of Polygonum cuspidatum Sieb. et Zucc. (Polygonaceae), a plant used in traditional East Asian medicine. [, ] Other natural sources include grapes, peanuts, wine, beer, cocoa, pistachios, and almonds. [, , ] Polydatin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anti-cancer effects, making it a subject of extensive scientific research. [, ]
While polydatin can be extracted from natural sources, its low yield has spurred research into synthetic methods. One approach involves enzymatic glycosylation of resveratrol using various enzymes like snailase or Bacillus stearothermophilus maltogenic amylase. [] Chemical synthesis strategies have also been explored, often involving protecting group strategies to achieve regioselective glycosylation of resveratrol.
Polydatin's molecular formula is C20H22O8, and it has a molecular weight of 390.38 g/mol. [] Structurally, it consists of a resveratrol backbone with a glucose moiety attached to the 3-hydroxyl group via a β-glycosidic bond. [, ] This glycosylation significantly influences its solubility and bioavailability compared to resveratrol.
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